molecular formula C15H13ClFN5O B280119 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280119
M. Wt: 333.75 g/mol
InChI Key: UUYDJMFIGCFNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to a class of compounds known as pyrazoles, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CFM-2 is not fully understood, but it has been proposed that it exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX-2 activity, CFM-2 reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CFM-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the role of inflammation in various disease conditions. However, one limitation of CFM-2 is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CFM-2. Finally, further studies are needed to establish the safety and efficacy of CFM-2 in humans.

Synthesis Methods

The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form 2-chloro-6-fluorobenzyl hydrazine. This compound is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form CFM-2.

Scientific Research Applications

CFM-2 has been studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. CFM-2 has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C15H13ClFN5O

Molecular Weight

333.75 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClFN5O/c1-21-6-5-14(20-21)15(23)19-10-7-18-22(8-10)9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3,(H,19,23)

InChI Key

UUYDJMFIGCFNAE-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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